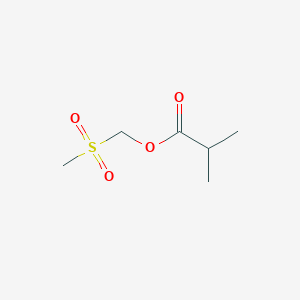
Methanesulfonylmethyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonylmethyl 2-methylpropanoate is an organic compound with the molecular formula C6H12O4S It is a member of the ester family, characterized by the presence of a methanesulfonyl group attached to a methyl 2-methylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonylmethyl 2-methylpropanoate can be synthesized through the esterification of methanesulfonyl chloride with 2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonylmethyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: 2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanesulfonylmethyl 2-methylpropanoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methanesulfonylmethyl 2-methylpropanoate involves the interaction of its methanesulfonyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes or other proteins. The ester group can also undergo hydrolysis, releasing the active methanesulfonyl moiety.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonylmethyl acetate
- Methanesulfonylmethyl butanoate
- Methanesulfonylmethyl hexanoate
Uniqueness
Methanesulfonylmethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other methanesulfonyl esters. Its branched alkyl chain provides steric hindrance, influencing its interaction with nucleophiles and other reagents.
Propiedades
Fórmula molecular |
C6H12O4S |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
methylsulfonylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H12O4S/c1-5(2)6(7)10-4-11(3,8)9/h5H,4H2,1-3H3 |
Clave InChI |
GJQWTFSRWKQFEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



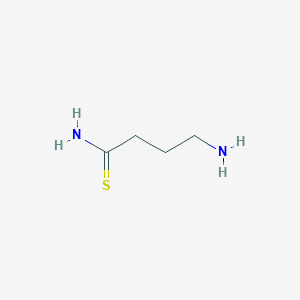
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
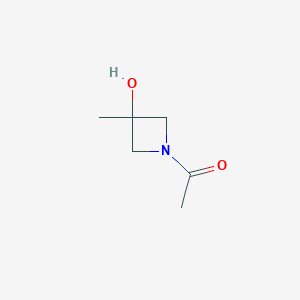
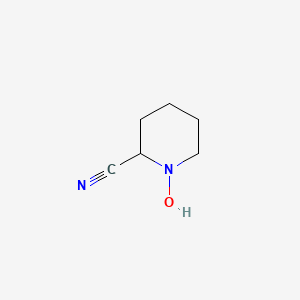
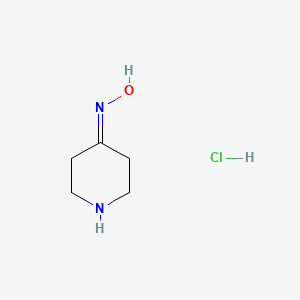
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
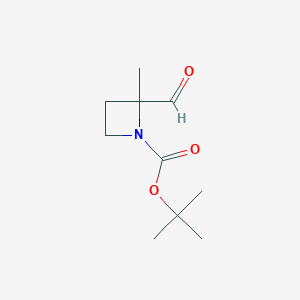
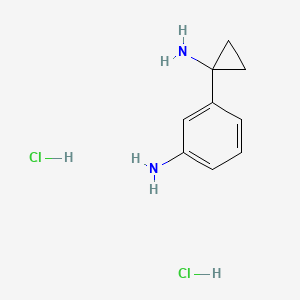

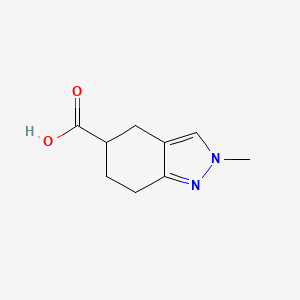
![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)

